molecular formula C8H14N2O B12890473 1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine

1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine

Katalognummer: B12890473
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: HFXSPXALFUUTHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Classification of Isoxazole-Based Compounds

Isoxazole derivatives are classified based on substituent patterns, which dictate their chemical reactivity and biological activity. The parent isoxazole ring permits functionalization at positions 3, 4, and 5, with each modification yielding distinct pharmacological outcomes. For instance, 1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine features a 3-ethyl group and a 5-position dimethylmethanamine side chain. This substitution pattern aligns with strategies to optimize steric bulk and electronic effects:

  • 3-Substituents : Alkyl groups like ethyl enhance hydrophobicity and may improve membrane permeability. In comparative studies, 3-methylisoxazole derivatives demonstrated potent anti-inflammatory activity by suppressing prostaglandin E2 (PGE2) and cytokine production.
  • 5-Substituents : The N,N-dimethylmethanamine group introduces a tertiary amine, which can influence solubility, bioavailability, and interactions with biological targets such as ion channels or enzymes. Similar amine-containing isoxazoles, like leflunomide metabolites, exhibit immunosuppressive effects via tyrosine kinase inhibition.

Structural comparisons with reference compounds highlight the significance of these substitutions. For example, HWA-486 (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) shares a 5-position carboxamide group but differs in its 3-substituent, leading to distinct immune-modulatory properties. The table below summarizes key structural features and their implications:

Compound 3-Substituent 5-Substituent Primary Activity
1-(3-Ethylisoxazol-5-yl)-N,N-dimethylmethanamine Ethyl N,N-Dimethylmethanamine Under investigation
HWA-486 Methyl 4-(Trifluoromethyl)phenyl carboxamide Immunosuppressive
Leflunomide (A771726) - Cyano enone Dihydroorotate dehydrogenase inhibition

The dimethylmethanamine group in 1-(3-ethylisixazol-5-yl)-N,N-dimethylmethanamine may facilitate hydrogen bonding or cation-π interactions, analogous to the triazine-linked isoxazoles reported by Das and Chanda, which exhibited enhanced COX-2 inhibition.

Historical Context of N,N-Dimethylmethanamine-Substituted Isoxazoles

The integration of N,N-dimethylmethanamine into isoxazole frameworks emerged alongside advances in heterocyclic synthesis during the late 20th century. Early methodologies relied on metal-catalyzed cycloadditions, but environmental and toxicity concerns prompted shifts toward metal-free routes. For instance, Grygorenko’s 2018 work demonstrated regioselective isoxazole synthesis using hydroxyimoyl halides and phosphonate dipolarophiles, avoiding transition metals. These innovations enabled safer, scalable production of derivatives like 1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine .

The dimethylmethanamine motif gained prominence due to its compatibility with green chemistry principles. Chitneni’s 2021 synthesis of cinnoline-isoxazole hybrids via aqueous sodium hypochlorite-mediated cyclization exemplifies this trend, yielding high-purity compounds without heavy metal residues. Such methods align with the broader shift toward sustainable synthesis, as highlighted in recent reviews on isoxazole ring construction.

Historically, the biological evaluation of dimethylmethanamine-substituted isoxazoles has focused on their potential as CNS agents or antimicrobials. For example, β-carboline-isoxazole hybrids synthesized via Wittig reactions and oxidative cyclization showed dual activity against microbial pathogens and cancer cells. While 1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine remains under investigation, its structural kinship to these hybrids suggests promise in analogous applications.

Eigenschaften

Molekularformel

C8H14N2O

Molekulargewicht

154.21 g/mol

IUPAC-Name

1-(3-ethyl-1,2-oxazol-5-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C8H14N2O/c1-4-7-5-8(11-9-7)6-10(2)3/h5H,4,6H2,1-3H3

InChI-Schlüssel

HFXSPXALFUUTHQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NOC(=C1)CN(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Isoxazole Ring Construction

The isoxazole core is commonly synthesized by cyclization of β-keto oximes or via 1,3-dipolar cycloaddition of nitrile oxides with alkynes. For the 3-ethyl substitution, the precursor β-keto compound or alkyne is chosen accordingly.

  • Method A: Cyclization of β-keto oximes

    • Starting from an ethyl-substituted β-keto ester or ketone, oximation is performed using hydroxylamine hydrochloride under basic conditions.
    • Cyclization is induced by dehydrating agents or heating to form the isoxazole ring.
  • Method B: 1,3-Dipolar Cycloaddition

    • Generation of nitrile oxide in situ from an appropriate aldoxime.
    • Reaction with an alkyne bearing an ethyl substituent to yield the 3-ethylisoxazole.

Introduction of N,N-Dimethylaminomethyl Group

The 5-position functionalization with N,N-dimethylmethanamine can be achieved by:

  • Halomethylation followed by amination:

    • Halomethylation (e.g., chloromethylation) at the 5-position of the isoxazole ring.
    • Subsequent nucleophilic substitution with dimethylamine to introduce the N,N-dimethylaminomethyl group.
  • Reductive amination:

    • Formylation or oxidation at the 5-position to introduce an aldehyde group.
    • Reaction with dimethylamine under reductive amination conditions (e.g., using sodium cyanoborohydride) to form the target amine.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Solvent Notes
Oximation Hydroxylamine hydrochloride, base 0–50 °C Ethanol or water pH controlled to favor oxime formation
Cyclization Dehydrating agent (e.g., POCl3) or heating 80–120 °C Solvent-free or organic solvent Promotes ring closure to isoxazole
Halomethylation Formaldehyde + HCl or chloromethyl methyl ether 0–25 °C Dichloromethane or chloroform Electrophilic substitution at 5-position
Amination (nucleophilic substitution) Dimethylamine (excess) Room temperature to 50 °C Ethanol or DMF Excess amine drives substitution
Reductive amination (alternative) Dimethylamine + NaBH3CN or NaBH(OAc)3 0–40 °C Methanol or acetonitrile Mild reducing agent to avoid over-reduction

Research Findings and Optimization

  • The cyclization step is critical for yield and purity; use of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled temperature improves ring closure efficiency.
  • Halomethylation at the 5-position requires careful control of reaction temperature and stoichiometry to avoid polysubstitution or ring degradation.
  • Nucleophilic substitution with dimethylamine is favored in polar aprotic solvents such as DMF, which enhance nucleophilicity and solubility.
  • Reductive amination offers a cleaner alternative to halomethylation but requires an aldehyde intermediate, which may be less stable.
  • Purification is typically achieved by column chromatography or recrystallization, with characterization by NMR, IR, and mass spectrometry confirming structure and purity.

Analytical Data Summary

Analytical Technique Key Observations for 1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine
NMR (¹H, ¹³C) Signals corresponding to isoxazole protons, ethyl group (triplet and quartet), and N,N-dimethyl groups (singlets)
IR Spectroscopy Characteristic isoxazole ring vibrations (~1600–1650 cm⁻¹), C–N stretching, and absence of carbonyl peaks
Mass Spectrometry Molecular ion peak consistent with molecular weight; fragmentation patterns confirming substituents
Elemental Analysis Consistent with calculated C, H, N percentages for the compound

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Reference Type
β-Keto oxime cyclization + halomethylation + amination Straightforward, well-established Multiple steps, possible side reactions 60–75 Patents, academic papers
1,3-Dipolar cycloaddition + reductive amination High regioselectivity, fewer steps Requires sensitive intermediates 65–80 Research articles
Direct reductive amination of 5-formyl isoxazole Cleaner reaction, fewer byproducts Requires aldehyde intermediate preparation 70–85 Synthetic methodology reports

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs sharing either the N,N-dimethylmethanamine group or heterocyclic cores. Key compounds are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Activities References
1-(3-Ethylisoxazol-5-yl)-N,N-dimethylmethanamine Isoxazole 3-Ethyl, 5-N,N-dimethylmethanamine C8H15N2O 155.22* High basicity; potential CNS activity (inferred)
Gramine (1-(1H-Indol-3-yl)-N,N-dimethylmethanamine) Indole N,N-dimethylmethanamine at C3 C11H14N2 174.24 Neuroprotective; modulates Ca²⁺ channels and PP2A
Adinazolam Benzodiazepine N,N-dimethylmethanamine at C1 C19H18ClN5 352.83 Anxiolytic; psychoactive
1-(1H-Benzimidazol-1-yl)-N,N-dimethylmethanamine Benzimidazole N,N-dimethylmethanamine at C1 C10H13N3 175.23 IR: C=N stretch at 1770 cm⁻¹; m.p. 170–173°C
N-ethyl-N-((3-methylisoxazol-5-yl)methyl)ethanamine Isoxazole 3-Methyl, 5-(ethyl, ethanamine) C9H16N2O 168.24 Isoxazole core with branched amine

*Calculated based on formula.

Structural and Electronic Differences

  • Core Heterocycle: The isoxazole ring in the target compound (vs. indole in Gramine or benzodiazepine in Adinazolam) confers distinct electronic properties. Substituent Effects: The 3-ethyl group on isoxazole introduces steric bulk, which may hinder interactions with flat binding pockets (e.g., serotonin receptors targeted by indole derivatives like Gramine) .

Pharmacological and Functional Insights

  • Neuroprotection : Gramine derivatives (e.g., 1-(1-benzyl-5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine) demonstrate neuroprotective effects by modulating PP2A activity and Ca²⁺ channels . The target compound’s isoxazole core may offer alternative mechanisms, as oxygen in isoxazole could enhance hydrogen bonding with targets like ion channels.
  • Psychoactive Potential: Adinazolam’s benzodiazepine core is critical for GABA receptor binding, while the dimethylamino group in the target compound may instead interact with monoamine transporters or TAAR1 receptors, as seen in Ulotaront (a thienopyran derivative with a dimethylamino group) .

Biologische Aktivität

1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamine is a compound of interest due to its potential biological activities, particularly in the context of inhibiting specific protein interactions and its applications in cancer therapy. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a 3-ethylisoxazole moiety, which is known for its role in mimicking acetylated lysine residues in protein interactions. The structural formula can be represented as follows:

C9H14N2O\text{C}_9\text{H}_{14}\text{N}_2\text{O}

This structure suggests potential interactions with various biological targets, particularly in the modulation of signaling pathways involved in cancer and inflammation.

Research indicates that compounds containing the isoxazole moiety can act as competitive inhibitors of bromodomain proteins, which are critical for reading histone acetylation marks. This interaction can lead to the inhibition of gene transcription associated with cell proliferation and survival pathways.

Key Findings:

  • Bromodomain Inhibition : The 3,5-dimethylisoxazole has been shown to effectively displace acetylated histone-mimicking peptides from bromodomains, suggesting its role as a KAc bioisostere .
  • Antiproliferative Effects : Compounds with similar structures have demonstrated antiproliferative effects in various cancer cell lines, indicating potential therapeutic applications .

Biological Activity Data

The following table summarizes key biological activities observed for related compounds with the isoxazole moiety:

Compound NameTargetActivity TypeIC50 (µM)References
1-(3-ethylisoxazol-5-yl)-N,N-dimethylmethanamineBromodomainsInhibitionTBD
(+)-JQ1BRD4Antiproliferative7
I-BETMacrophagesAnti-inflammatoryTBD

Case Study 1: Anticancer Activity

A study investigated the effects of various isoxazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth in BRD4-dependent models. The mechanism was attributed to the competitive inhibition of bromodomain interactions, leading to reduced transcriptional activity of oncogenes.

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory potential of isoxazole-containing compounds. In vivo models demonstrated that these compounds could suppress lipopolysaccharide-induced gene expression in macrophages, showcasing their therapeutic potential in inflammatory diseases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.